2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone
CAS No.:
Cat. No.: VC14783661
Molecular Formula: C24H20N4OS
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N4OS |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
| Standard InChI | InChI=1S/C24H20N4OS/c29-23(27-11-10-19-18-8-4-5-9-20(18)25-22(19)13-27)12-17-15-30-24-26-21(14-28(17)24)16-6-2-1-3-7-16/h1-9,14-15,25H,10-13H2 |
| Standard InChI Key | OZNPUGJDCFKXMC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CSC5=NC(=CN45)C6=CC=CC=C6 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₄H₂₀N₄OS, reflects its polycyclic nature. The imidazo[2,1-b] thiazole component consists of a fused imidazole-thiazole ring system substituted with a phenyl group at the 6-position. This heterocyclic system is linked via an ethanone bridge to a tetrahydro-beta-carboline group, a tricyclic structure derived from the condensation of tryptamine with an aldehyde or ketone. The beta-carboline moiety is known for its planar aromaticity, which facilitates interactions with biological targets such as DNA and enzymes .
Key structural descriptors include:
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IUPAC Name: 2-(6-phenylimidazo[2,1-b] thiazol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone
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Canonical SMILES: C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CSC5=NC(=CN45)C6=CC=CC=C6
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Molecular Weight: 412.5 g/mol
Spectral and Physicochemical Properties
While experimental data on this specific compound’s solubility and stability remain limited, inferences can be drawn from its structural analogs. For instance, ethyl 6-phenylimidazo[2,1-b] thiazole-3-carboxylate (PubChem CID: 735519) exhibits moderate aqueous solubility due to its ester group, whereas the ethanone bridge in the target compound may reduce polarity, potentially affecting bioavailability . Computational models predict a logP value of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthetic Pathways and Reactivity
Synthesis Strategies
The synthesis of this compound likely involves multi-step routes, beginning with the separate preparation of the imidazo-thiazole and beta-carboline precursors. A plausible pathway includes:
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Imidazo-Thiazole Formation: Cyclocondensation of 2-aminothiazole derivatives with alpha-haloketones, followed by phenyl group introduction via Suzuki-Miyaura coupling .
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Beta-Carboline Synthesis: Pictet-Spengler reaction between tryptamine and aldehydes to yield the tetrahydro-beta-carboline scaffold .
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Coupling Reaction: Linking the two moieties through a nucleophilic acyl substitution or Mitsunobu reaction, utilizing the ethanone bridge as a spacer.
Chemical Modifications
The ethanone bridge and aromatic systems offer sites for functionalization:
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Ethanone Carbonyl: Reduction to a secondary alcohol or conversion to a thioester for prodrug designs.
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Phenyl Ring: Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects and receptor binding .
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Beta-Carboline Nitrogen: Alkylation or acylation to enhance solubility or target specificity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Analogous compounds, such as 1-(4-methylphenyl)-3-methylimidazo[2,1-b] thiazole, show antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The phenyl and thiazole groups likely disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .
Neuroprotective Effects
Beta-carbolines are known to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. Tetrahydro-beta-carboline derivatives exhibit IC₅₀ values of <10 µM against AChE, suggesting the target compound could mitigate cholinergic deficits in Alzheimer’s disease.
Comparative Analysis with Structural Analogs
This table highlights the target compound’s unique dual pharmacophore, which may confer broader or enhanced activity compared to analogs with singular moieties .
Challenges and Future Directions
Future Prospects
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethanone bridge and beta-carboline substituents to optimize potency.
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In Vivo Efficacy Trials: Evaluation in PDAC xenograft models to validate preclinical activity .
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Combination Therapies: Pairing with checkpoint inhibitors or DNA-damaging agents to enhance anticancer effects.
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